A Comprehensive Technical Guide to tert-Butyl methyl(azepan-4-yl)carbamate
A Comprehensive Technical Guide to tert-Butyl methyl(azepan-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azepane Scaffold
In the landscape of modern medicinal chemistry, the azepane ring system stands out as a privileged scaffold. As a seven-membered saturated heterocycle, its inherent conformational flexibility allows for a more comprehensive exploration of chemical space compared to its five- and six-membered counterparts.[1] This property is often crucial for optimizing ligand-receptor interactions and achieving desired pharmacological profiles.[1] Numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), incorporate the azepane motif, highlighting its significance in the development of therapeutics for conditions such as psychosis, convulsions, and depression.[2][3][4]
This guide focuses on a key derivative, tert-butyl methyl(azepan-4-yl)carbamate , a versatile building block for the synthesis of more complex molecules in drug discovery programs. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the carbamate allows for controlled, stepwise synthetic modifications, making it an invaluable tool for medicinal chemists.
Core Compound Identification and Properties
tert-Butyl methyl(azepan-4-yl)carbamate is a key intermediate used in organic synthesis, particularly in the construction of pharmaceutical lead compounds.
| Property | Value | Source |
| CAS Number | 1408075-96-6 | [5] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [5] |
| Molecular Weight | 228.34 g/mol | [5] |
| Synonyms | tert-butyl N-(azepan-4-yl)-N-methylcarbamate | [5] |
Proposed Synthetic Protocol
While specific literature detailing the synthesis of tert-butyl methyl(azepan-4-yl)carbamate is not extensively published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The most logical approach involves the N-methylation of the readily available precursor, tert-butyl azepan-4-ylcarbamate.
Diagram 1: Proposed Synthesis of tert-Butyl methyl(azepan-4-yl)carbamate
A schematic overview of the proposed N-methylation reaction.
Step-by-Step Methodology
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tert-butyl azepan-4-ylcarbamate (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 1.1-1.2 equivalents), portion-wise. The use of a strong base is crucial for the deprotonation of the carbamate nitrogen, which is less nucleophilic than a free amine.
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N-Methylation: After stirring the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation, add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents), dropwise while maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired tert-butyl methyl(azepan-4-yl)carbamate.
Expected Analytical and Characterization Profile
The structural confirmation of the synthesized tert-butyl methyl(azepan-4-yl)carbamate would rely on standard analytical techniques. Below are the expected characteristic signals:
| Technique | Expected Observations |
| ¹H NMR | - A singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl (Boc) group.- A singlet at approximately 2.7-2.9 ppm for the three protons of the N-methyl group.- A series of multiplets in the region of 1.5-3.5 ppm corresponding to the protons of the azepane ring. |
| ¹³C NMR | - A signal around 28 ppm for the three methyl carbons of the Boc group.- A signal around 80 ppm for the quaternary carbon of the Boc group.- A signal for the N-methyl carbon.- A set of signals corresponding to the carbons of the azepane ring.- A signal for the carbamate carbonyl carbon around 155 ppm. |
| Mass Spec. | - The expected molecular ion peak [M+H]⁺ at m/z 229.18. |
| FT-IR | - A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate group. |
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of tert-butyl methyl(azepan-4-yl)carbamate lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Diagram 2: Role in Synthetic Elaboration
Synthetic utility of the title compound in generating novel chemical entities.
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Introduction of the N-Methyl-azepan-4-yl Moiety: The Boc protecting group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). This orthogonal deprotection strategy allows for the selective unmasking of the secondary amine on the azepane ring, which can then be further functionalized.
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Scaffold for Combinatorial Chemistry: The azepane core provides a three-dimensional framework that can be elaborated upon. Following Boc deprotection, the free amine can undergo a variety of chemical transformations, including:
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Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.
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Alkylation: Introduction of various alkyl or aryl groups.
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Reductive Amination: Reaction with aldehydes or ketones to introduce substituted amino groups.
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Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
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These transformations enable the generation of large libraries of compounds for high-throughput screening in drug discovery campaigns. The conformational flexibility of the azepane ring, combined with the diverse substituents that can be introduced, allows for the fine-tuning of a molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.[1]
Conclusion
tert-Butyl methyl(azepan-4-yl)carbamate is a valuable synthetic intermediate whose utility is derived from the strategic combination of a conformationally flexible azepane scaffold and a labile Boc protecting group. While detailed synthetic and characterization data for this specific molecule are not widely published, its preparation via N-methylation of the corresponding carbamate is a chemically sound and feasible approach. For researchers and scientists in drug development, this compound represents a key building block for the construction of novel chemical entities, particularly in the pursuit of new therapeutics targeting the central nervous system and other disease areas where the azepane motif has proven to be advantageous.
References
- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
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Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]
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tert-Butyl N-(azepan-4-yl)carbamate. (n.d.). J&K Scientific. Retrieved from [Link]
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tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]
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tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
